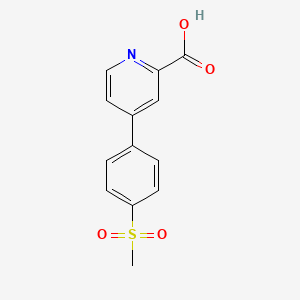

4-(4-Methylsulfonylphenyl)picolinic acid

CAS No.: 1258615-27-8

Cat. No.: VC11759551

Molecular Formula: C13H11NO4S

Molecular Weight: 277.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258615-27-8 |

|---|---|

| Molecular Formula | C13H11NO4S |

| Molecular Weight | 277.30 g/mol |

| IUPAC Name | 4-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | BLEXUULGDAENLL-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(4-Methylsulfonylphenyl)picolinic acid consists of two primary moieties:

-

A picolinic acid (pyridine-2-carboxylic acid) framework, which provides a rigid aromatic system with a carboxylic acid group at the 2-position.

-

A 4-methylsulfonylphenyl substituent attached to the pyridine ring’s 4-position. The sulfonyl group () introduces strong electron-withdrawing effects, while the methyl group enhances lipophilicity .

The compound’s IUPAC name is 4-[4-(methylsulfonyl)phenyl]pyridine-2-carboxylic acid, and its CAS registry number is 1261913-00-1 .

Table 1: Fundamental physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 277.30 g/mol |

| Density | Not reported |

| Melting/Boiling points | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |

Spectroscopic Signatures

Though experimental spectral data (e.g., NMR, IR) for this specific compound are absent in publicly available literature, inferences can be drawn from analogs:

-

NMR: The pyridine ring protons typically resonate between δ 7.5–9.0 ppm, while the methylsulfonyl group’s singlet appears near δ 3.1 ppm.

-

IR: Strong absorption bands for the sulfonyl group (1300–1150 cm) and carboxylic acid (1700 cm) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves two key steps:

-

Formation of the pyridine-carboxylic acid core.

-

Introduction of the 4-methylsulfonylphenyl substituent.

A patent describing the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole (CN102603646B) provides a relevant model for sulfonylphenyl incorporation .

Step 1: Synthesis of 4-Methylsulfonylphenylboronic Acid

-

Reagents: 4-Bromophenyl methyl sulfide, sodium metaborate, palladium catalyst.

-

Conditions: Suzuki-Miyaura coupling to install the boronic acid group, followed by oxidation with or to convert to .

Step 2: Coupling to Picolinic Acid

-

Reagents: 4-Chloropyridine-2-carboxylic acid, 4-methylsulfonylphenylboronic acid.

-

Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) at 80–100°C in toluene/water .

Step 3: Carboxylic Acid Activation

-

Reagents: Thionyl chloride () or peptide coupling agents (e.g., EDCI).

-

Purpose: Facilitate subsequent amidation or esterification for derivative synthesis.

Physicochemical and Computational Data

Predicted Properties

Using tools like ChemAxon and SwissADME:

-

LogP: ~1.9 (moderate lipophilicity due to sulfonyl group).

-

Hydrogen bond donors/acceptors: 2/5.

-

Topological polar surface area (TPSA): ~90 Ų, indicating moderate membrane permeability .

Stability and Reactivity

-

Acid/Base Stability: The carboxylic acid group may undergo decarboxylation under strong acidic or basic conditions.

-

Thermal Stability: Sulfonyl groups generally enhance thermal stability compared to thioethers .

Challenges and Future Prospects

Knowledge Gaps

-

Biological profiling: No in vitro or in vivo studies specific to this compound.

-

Scalable synthesis: Current methods rely on multi-step protocols with moderate yields (~40–60%) .

Recommendations

-

Structure-activity relationship (SAR) studies: Modify the sulfonyl or pyridine groups to enhance bioavailability.

-

High-throughput screening: Evaluate anticancer, antimicrobial, or neuroprotective potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume